molecular formula C21H18N4 B11571266 1-[(2,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11571266
M. Wt: 326.4 g/mol
InChI Key: CXAHRUZGUZQFGK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzimidazole core, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with other similar compounds, such as:

The uniqueness of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H18N4/c1-13-8-9-17(15(3)10-13)23-20-11-14(2)16(12-22)21-24-18-6-4-5-7-19(18)25(20)21/h4-11,23H,1-3H3

InChI Key

CXAHRUZGUZQFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C

Origin of Product

United States

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